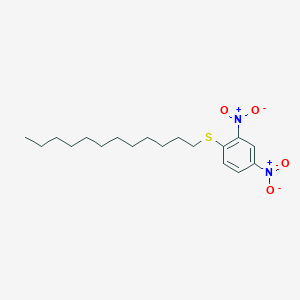
1-(2,4-Dinitro-phenylsulfanyl)-dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitro-phenylsulfanyl)-dodecane is an organic compound characterized by the presence of a dodecane chain attached to a 2,4-dinitrophenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with dodecane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitro-phenylsulfanyl)-dodecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Applications De Recherche Scientifique
1-(2,4-Dinitro-phenylsulfanyl)-dodecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, potentially leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a pesticide and herbicide, with known mitochondrial uncoupling properties.
2,4-Dinitrobenzene: Utilized in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Dinitro-phenylsulfanyl)-dodecane is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66923-45-3 |
|---|---|
Formule moléculaire |
C18H28N2O4S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-dodecylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H28N2O4S/c1-2-3-4-5-6-7-8-9-10-11-14-25-18-13-12-16(19(21)22)15-17(18)20(23)24/h12-13,15H,2-11,14H2,1H3 |
Clé InChI |
OCKPJSICGVDMNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


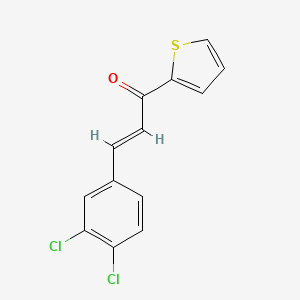
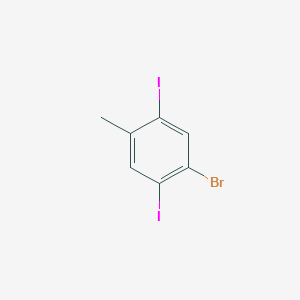
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
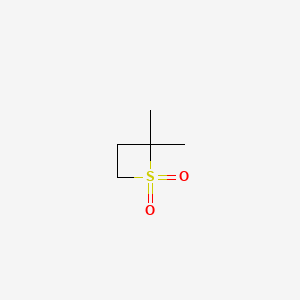




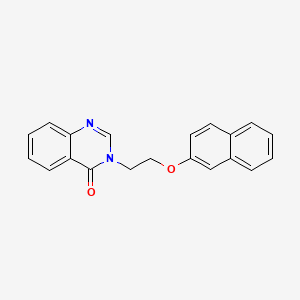
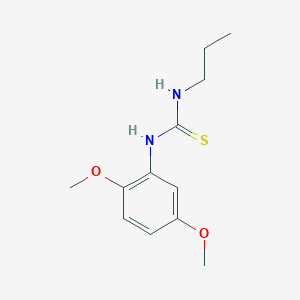
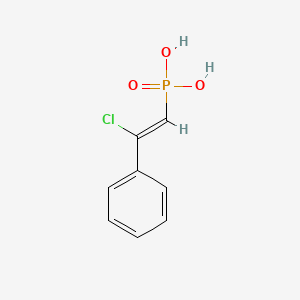
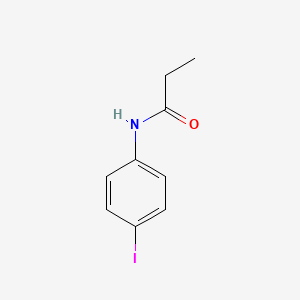
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
